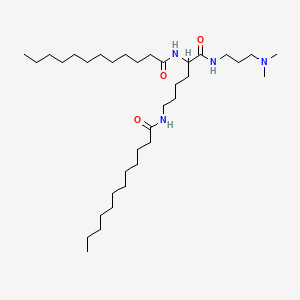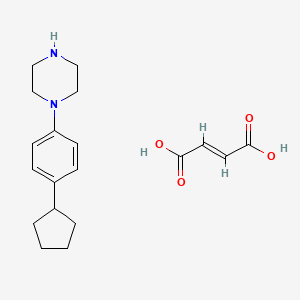
Cupric p-phenolsulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Cupric p-phenolsulfonate can be synthesized through a double decomposition reaction between cupric sulfate and barium p-phenolsulfonate . The reaction conditions typically involve dissolving both reactants in water, followed by mixing and allowing the reaction to proceed. The resulting product is then filtered, washed, and dried to obtain the desired compound.
In industrial production, the synthesis of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The process generally includes precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Analyse Des Réactions Chimiques
Cupric p-phenolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically copper oxides and sulfonic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The primary products are usually copper metal and phenolsulfonic acid.
Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as halides or amines. These reactions can lead to the formation of various substituted phenolsulfonates and copper complexes.
Applications De Recherche Scientifique
Cupric p-phenolsulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in esterification reactions and as a reagent in various organic synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antimicrobial agents.
Medicine: this compound is investigated for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of cupric p-phenolsulfonate involves its interaction with various molecular targets and pathways. In biological systems, the compound exerts its effects by disrupting the cell membranes of microorganisms, leading to cell death. This antimicrobial activity is primarily due to the copper ions, which can generate reactive oxygen species and interfere with essential cellular processes .
In chemical reactions, this compound acts as a catalyst by providing a surface for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The copper ions in the compound play a crucial role in facilitating electron transfer and stabilizing reaction intermediates.
Comparaison Avec Des Composés Similaires
Cupric p-phenolsulfonate can be compared with other similar compounds, such as:
Cupric sulfate: Both compounds contain copper ions, but cupric sulfate is primarily used in agriculture and as a reagent in analytical chemistry.
Cupric oxide: This compound is used in various applications, including as a catalyst and in the production of copper-based materials.
Cupric coordination compounds: These compounds, which include multiple anions, are used in the regulation of energetic materials and have unique structural and thermal properties.
This compound is unique due to its specific applications in electroplating and as an esterification catalyst, as well as its distinct chemical structure and properties.
Propriétés
Numéro CAS |
547-56-8 |
|---|---|
Formule moléculaire |
C12H10CuO8S2 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
copper;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/2C6H6O4S.Cu/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 |
Clé InChI |
VKUSBGMTLPOBET-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



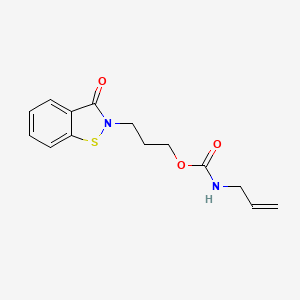



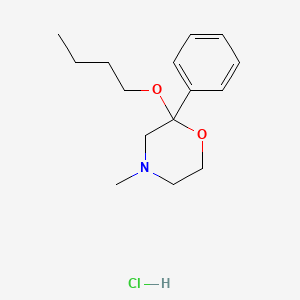
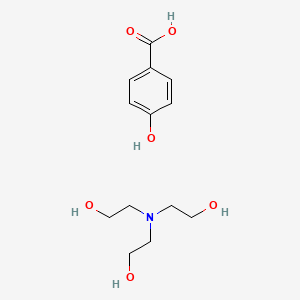
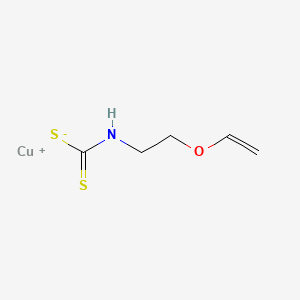
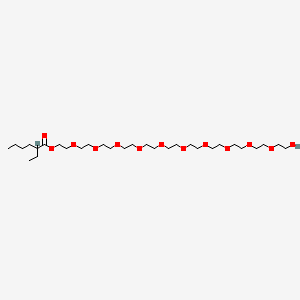
![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)


